molecular formula C30H22O10 B1180566 3,2'-Epilarixinol CAS No. 1207671-28-0

3,2'-Epilarixinol

Cat. No.: B1180566
CAS No.: 1207671-28-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,2'-Epilarixinol, also known as this compound, is a useful research compound. Its molecular formula is C30H22O10. The purity is usually 95%.
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Scientific Research Applications

Synthetic Protocols and Chemical Properties

The synthesis and chemical properties of compounds structurally related to benzofurans and chromenes have been extensively studied due to their pharmacological importance and presence as core structures in secondary metabolites. The synthetic protocols for such compounds involve various reactions, including Suzuki coupling for biaryl synthesis followed by lactonization, and reactions of chromenones with silylenol ethers. These methods highlight the versatility and the significance of these core structures in designing pharmacologically active compounds (Mazimba, 2016).

Biological and Pharmacological Applications

Compounds within the same family exhibit a wide range of biological activities. For instance, hydroxycoumarins, including 3-hydroxycoumarin, have shown significant chemical, photochemical, and biological properties, making them important in the synthesis of heterocyclic compounds and applications in various biological fields (Yoda, 2020).

Applications in Material Science and Environmental Chemistry

Compounds related to furan derivatives are recognized for their potential in sustainable chemistry, particularly in the conversion of plant biomass to useful chemicals and materials. The versatility of these compounds, including hydroxymethylfurfural (HMF) and its derivatives, underscores their potential in replacing non-renewable resources in the chemical industry (Chernyshev et al., 2017).

Anticancer Research

In the realm of anticancer research, certain compounds related to the chemical structure have shown promise. For example, the synthesis and tumor specificity of certain compounds have been investigated for their potential in offering a therapeutic effect with reduced toxicity, indicating the importance of structural optimization in developing effective anticancer drugs (Sugita et al., 2017).

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . This compound, with its complex structure and multiple functional groups, could be a potential candidate for such research.

Properties

IUPAC Name

(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNBGULZNCSNB-PXRMNYBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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